D-azidoserine tert-butyl ether CHA salt
Description
Contextualization of Azidoamino Acid Derivatives in Synthetic and Chemical Biology
Azidoamino acids are non-natural amino acids that incorporate an azide (B81097) (-N₃) group. They have become invaluable tools in chemical biology and synthetic chemistry because the azide group serves as a bioorthogonal handle. thieme-connect.com This means it does not react with most functional groups found in biological systems, but it can be made to react selectively with a specific partner group under mild conditions. This selective reactivity allows for precise chemical modifications of peptides, proteins, and other biomolecules.
The two most common bioorthogonal reactions involving azides are the Staudinger ligation and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". thieme-connect.comnih.gov These reactions enable researchers to attach a wide array of molecules, such as fluorescent dyes, glycans, or drug payloads, to a specific site within a larger biological structure. thieme-connect.commetu.edu.tr For instance, azido (B1232118) amino acids have been used to achieve site-selective glycosylation of enzymes and to label cell-surface proteins by exploiting the cellular translational machinery. thieme-connect.com Furthermore, they are used in the synthesis of peptidomimetics and constrained peptides, such as macrocycles, which can have enhanced biological activity or stability. thieme-connect.com The azide group itself can also be used as an infrared probe to monitor processes like protein folding. thieme-connect.com The high cost of these specialized amino acid precursors has sometimes limited their use, prompting research into more efficient synthesis methods to make them more accessible for broader applications. nih.gov
Role of the Cyclohexylamine (B46788) (CHA) Salt Formulation in Chemical Synthesis and Stability
Cyclohexylamine (CHA) is a primary aliphatic amine that functions as a weak base. wikipedia.org In chemical synthesis, it is often used to form salts with acidic compounds. The reaction between an acid and a base like CHA is a neutralization reaction that produces a salt. This process is particularly useful for compounds that are oily, difficult to handle, or unstable in their free-acid form. By converting the acidic parent molecule into its CHA salt, it is often transformed into a stable, crystalline solid. Crystalline solids are generally easier to purify, weigh, and store than their free-acid counterparts, which may be hygroscopic or prone to degradation.
Cyclohexylamine is a versatile building block in its own right, used as an intermediate in the production of pharmaceuticals, rubber chemicals, and corrosion inhibitors. wikipedia.org Its application in forming the CHA salt of D-azidoserine tert-butyl ether is primarily to enhance the compound's stability and improve its handling characteristics for laboratory use, particularly in applications like automated solid-phase peptide synthesis where consistent and reliable reagents are essential.
Research Aims and Scope for D-azidoserine tert-butyl ether CHA salt
The research applications for this compound are defined by the unique combination of its structural features. The primary aim of using this compound is as a specialized building block in solid-phase peptide synthesis (SPPS) to create novel peptides with tailored properties.
The scope of its application includes:
Drug Discovery: Synthesizing peptide-based drug candidates with enhanced resistance to enzymatic degradation due to the D-amino acid backbone. The azido group allows for the subsequent attachment of cytotoxic agents, imaging agents, or moieties that improve pharmacokinetic properties.
Chemical Biology: Incorporating a bioorthogonal handle into peptides and proteins to study biological processes. For example, a peptide containing D-azidoserine could be introduced into a biological system, and its interactions could be tracked by "clicking" a fluorescent probe to the azide.
Biomaterials Science: Designing self-assembling peptides that form nanostructured hydrogels. The D-amino acid can influence the self-assembly process and confer resistance to degradation, making the resulting materials suitable for tissue engineering or controlled drug release. nih.gov
The tert-butyl ether group serves as a protecting group for the serine side-chain hydroxyl, preventing unwanted side reactions during peptide synthesis. The CHA salt formulation ensures the stability and ease of handling of this valuable synthetic precursor. In essence, this compound is a highly engineered tool for researchers aiming to push the boundaries of peptide chemistry and its applications in medicine and biology.
Compound Data
Below are the key chemical properties of this compound.
| Property | Value |
| IUPAC Name | (2R)-2-azido-3-tert-butoxypropanoic acid;cyclohexanamine |
| Molecular Formula | C₇H₁₃N₃O₃ · C₆H₁₃N |
| Molecular Weight | 286.37 g/mol cymitquimica.com |
| Appearance | White solid cymitquimica.com |
| Synonym | Cyclohexanaminium (R)-2-azido-3-tert-butoxypropanoate |
Note: Data is analogous to the L-enantiomer. cymitquimica.comsigmaaldrich.com
Structure
2D Structure
Properties
IUPAC Name |
(2R)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O3.C6H13N/c1-7(2,3)13-4-5(6(11)12)9-10-8;7-6-4-2-1-3-5-6/h5H,4H2,1-3H3,(H,11,12);6H,1-5,7H2/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVVCFAAYOBPAV-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for D Azidoserine Tert Butyl Ether Cha Salt
Stereoselective Synthesis of D-azidoserine Precursors
The critical step in synthesizing the target compound is the introduction of the azide (B81097) functionality with the correct stereochemistry at the β-position of the serine backbone. A common and effective strategy begins with a commercially available and optically pure starting material, such as a protected D-serine derivative.
One established method involves the conversion of the hydroxyl group of a suitably protected D-serine into a good leaving group, followed by nucleophilic substitution with an azide salt. For instance, Z-protected D-serine can be esterified to its tert-butyl ester. nih.gov The hydroxyl group is then typically activated by conversion to a sulfonate ester, such as a tosylate or mesylate. Subsequent reaction with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) proceeds via an Sₙ2 mechanism, leading to the inversion of stereochemistry at the β-carbon and the formation of the desired D-azido configuration.
Alternatively, diazo-transfer reagents can be employed to convert a primary amine to an azide. metu.edu.tr However, for the synthesis of D-azidoserine, starting from D-serine, the former method of nucleophilic substitution is more direct. Reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) are effective for diazo-transfer reactions but are more commonly used for converting primary amines to azides. metu.edu.tr
Table 1: Comparison of Reagents for Azide Introduction
| Reagent | Precursor Functional Group | Typical Conditions | Advantages | Disadvantages |
| Sodium Azide (NaN₃) | Sulfonate Ester (e.g., -OTs, -OMs) | Polar aprotic solvent (e.g., DMF), heat | Readily available, cost-effective | Requires activation of hydroxyl group |
| Triflyl Azide (TfN₃) | Primary Amine | Base (e.g., pyridine) | Highly reactive | Explosive, not commercially available |
| Imidazole-1-sulfonyl Azide | Primary Amine | Requires Cu²⁺ or Zn²⁺ catalyst | Safer alternative to triflyl azide | Requires metal catalyst |
Strategies for the Introduction of the tert-butyl Ether Protecting Group on D-azidoserine
The protection of the hydroxyl group of D-azidoserine as a tert-butyl ether is crucial to prevent side reactions in subsequent synthetic steps. A facile and efficient method for this transformation involves the acid-catalyzed reaction of the alcohol with a tert-butyl source.
A common and practical approach utilizes methyl tert-butyl ether (MTBE) as both the tert-butylating agent and the solvent, with a catalytic amount of a strong acid like sulfuric acid. researchgate.net This method is advantageous as it is relatively simple, inexpensive, and can be scaled up. researchgate.net The reaction proceeds via the in-situ generation of isobutylene (B52900) from MTBE under acidic conditions, which then reacts with the hydroxyl group of the D-azidoserine derivative. researchgate.net This process has been shown to proceed without significant racemization. researchgate.net
Alternative methods for tert-butylation exist, such as the use of isobutylene gas with an acid catalyst, but the use of MTBE is often preferred for its operational simplicity. google.com
Table 2: Conditions for tert-Butyl Ether Formation
| tert-Butyl Source | Catalyst | Solvent | Temperature | Key Considerations |
| Methyl tert-butyl ether (MTBE) | Sulfuric Acid (H₂SO₄) | MTBE | Room Temperature | Simple, scalable, and avoids handling isobutylene gas. researchgate.net |
| Isobutylene | Acid Ion Exchange Resin | Hydrocarbon | 50-100°C | Commonly used in industrial settings. google.comgoogle.com |
Formation and Characterization of the Cyclohexylamine (B46788) (CHA) Salt of D-azidoserine tert-butyl ether
Once the D-azidoserine tert-butyl ether has been synthesized and the other protecting groups (e.g., on the amine and carboxylic acid) have been removed, the final step is the formation of the cyclohexylamine (CHA) salt. The free carboxylic acid of D-azidoserine tert-butyl ether allows it to form a stable, crystalline salt with an appropriate base. Cyclohexylamine is often chosen for its ability to induce crystallization and provide a salt that is easy to handle and purify.
The salt formation is typically achieved by dissolving the D-azidoserine tert-butyl ether in a suitable organic solvent, such as diethyl ether or ethyl acetate. A stoichiometric amount of cyclohexylamine is then added to the solution. The salt usually precipitates out of the solution and can be isolated by filtration, washed with a non-polar solvent to remove any impurities, and then dried under vacuum.
Characterization of the resulting CHA salt is performed using standard analytical techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy are used to confirm the presence of both the D-azidoserine tert-butyl ether and the cyclohexylammonium counterion in the correct ratio. The chemical shifts and coupling constants of the protons on the D-serine backbone, the tert-butyl group, and the cyclohexane (B81311) ring are diagnostic. Infrared (IR) spectroscopy can identify the characteristic stretches of the azide (N₃), carboxylate (COO⁻), and ammonium (B1175870) (NH₃⁺) functional groups. The melting point of the crystalline salt serves as an indicator of its purity.
Optimization of Synthetic Pathways for Enhanced Yield and Purity of D-azidoserine tert-butyl ether CHA salt
Key areas for optimization include:
Solvent Selection: The choice of solvent can significantly impact reaction rates and selectivity. For the azidation step, a range of polar aprotic solvents can be screened to find the optimal balance between solubility of the reactants and the rate of the Sₙ2 reaction.
Catalyst Loading: In the tert-butylation step, the concentration of the acid catalyst is critical. Insufficient catalyst will lead to slow and incomplete reaction, while excess catalyst can promote side reactions. A screening of catalyst loading can determine the optimal concentration.
Temperature and Reaction Time: Each synthetic step should be monitored over time at various temperatures to determine the point of maximum conversion with minimal byproduct formation. For example, prolonged reaction times or high temperatures during azidation could lead to elimination or other side reactions. nih.gov
Purification Methods: The efficiency of the purification at each intermediate stage is crucial for the purity of the final product. Optimization may involve comparing different crystallization solvents or exploring chromatographic techniques to remove specific impurities. For the final salt formation, the choice of solvent for precipitation can affect the crystal size and purity.
A design of experiments (DoE) approach can be systematically employed to investigate the interplay of these different parameters and identify the optimal conditions for the entire synthetic sequence.
Application of D Azidoserine Tert Butyl Ether Cha Salt As a Synthetic Intermediate
Incorporation into Peptide Synthesis Architectures
D-azidoserine tert-butyl ether CHA salt is primarily employed as a non-canonical amino acid for introduction into peptide sequences. The azide (B81097) group functions as a latent amine or a versatile reactive handle for subsequent modifications, while the protecting groups ensure compatibility with standard peptide synthesis protocols. The tert-butyl ether is stable under a wide range of conditions but can be removed with acid, and the CHA salt provides a stable, crystalline form that improves handling and purity while allowing for the straightforward regeneration of the free carboxylic acid needed for coupling reactions.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient assembly of peptide chains on an insoluble polymer support. bachem.com The this compound is well-suited for the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy. peptide.com
The incorporation process involves a series of defined steps:
Salt Conversion: The cyclohexylammonium (CHA) salt is first converted to the free carboxylic acid, typically by an acid wash followed by extraction, to make the carboxyl group available for activation. peptide.com
Activation and Coupling: The free carboxylic acid is activated using standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). peptide.com This activated species is then coupled to the N-terminal amine of the growing peptide chain, which is anchored to the solid support.
Protecting Group Stability: Throughout the coupling and subsequent Fmoc-deprotection cycles (using a piperidine (B6355638) solution), the azide moiety remains inert, and the tert-butyl ether on the side chain is stable. researchgate.net
Final Cleavage and Deprotection: Upon completion of the peptide sequence, the peptide is cleaved from the resin. This is typically achieved using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). peptide.com This final step also removes the acid-labile tert-butyl ether protecting group from the D-azidoserine side chain, along with other side-chain protecting groups used in the synthesis. uci.edu
Table 1: Key Reagents in an SPPS Cycle with D-azidoserine tert-butyl ether
| Reagent/Component | Function | Common Examples |
| Solid Support (Resin) | Insoluble polymer to which the peptide is anchored. | Rink Amide Resin, 2-Chlorotrityl Resin, Wang Resin uci.edu |
| Coupling Reagent | Activates the carboxylic acid for amide bond formation. | HATU, HBTU, DIC (N,N'-Diisopropylcarbodiimide) peptide.com |
| Base | Facilitates the coupling reaction and neutralizes salts. | DIPEA (N,N-Diisopropylethylamine) researchgate.net |
| Deprotection Agent | Removes the temporary Nα-Fmoc protecting group. | 20% Piperidine in DMF (N,N-Dimethylformamide) uci.edu |
| Cleavage Cocktail | Cleaves the peptide from the resin and removes side-chain protecting groups. | TFA-based solutions (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) peptide.com |
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of certain peptides or the synthesis of fragments that are difficult to assemble on a solid support. nih.govspringernature.com In this approach, protected amino acids and peptide fragments are coupled in a suitable solvent, and the product is isolated and purified after each step.
The use of this compound in solution-phase synthesis follows similar chemical principles to SPPS. ekb.eg The CHA salt is converted to the free acid before its activation and coupling to the N-terminus of another amino acid or peptide fragment. The tert-butyl ether side-chain protection is robust enough to withstand the various coupling and deprotection steps common in solution-phase strategies and is typically removed near the end of the synthesis using strong acid. ekb.eg The main challenge in this methodology is the purification after each coupling step, which often requires chromatography or crystallization.
Once a peptide containing a D-azidoserine residue is synthesized, the azide group serves as a versatile handle for a variety of chemical modifications. nih.gov This allows for the creation of peptides with novel properties or functionalities. Key derivatization strategies include:
Reduction to a Primary Amine: The azide can be selectively reduced to a primary amine using mild reducing agents like phosphines (e.g., triphenylphosphine) followed by hydrolysis (the Staudinger reaction) or via catalytic hydrogenation. This conversion yields a D-α,β-diaminopropionic acid residue within the peptide backbone, introducing a new nucleophilic site for further functionalization, such as acylation or alkylation.
Staudinger Ligation: This reaction involves the covalent coupling of the azide with a specifically engineered triarylphosphine, forming a stable amide bond under exceptionally mild, aqueous conditions. nih.gov It is a powerful tool for ligating peptides to other molecules, such as reporter tags or carrier proteins.
Cycloaddition Reactions: The azide group readily participates in 1,3-dipolar cycloaddition reactions, most notably with alkynes, to form stable triazole rings. This "click chemistry" approach is one of the most powerful and widely used methods for peptide modification and is discussed in detail below. cpcscientific.com
Utility in the Construction of Diverse Functionalized Amino Acid Derivatives
Beyond its direct incorporation into peptides, D-azidoserine tert-butyl ether is a valuable chiral starting material for the synthesis of other non-proteinogenic amino acids. nih.govmdpi.com The azide group can be transformed into various other nitrogen-containing functionalities, allowing access to a diverse range of amino acid structures. For instance, its reduction to a primary amine furnishes a protected chiral β-amino acid derivative, a structural motif of significant interest in the development of peptidomimetics and bioactive small molecules. nih.gov Furthermore, the azide can be used to construct heterocyclic systems attached to the amino acid scaffold, expanding the chemical space accessible from a single, readily available chiral precursor. beilstein-journals.org
Precursor in Bioconjugation Chemistry via Azide Reactivity
The azide group is considered bio-orthogonal, meaning it does not react with the functional groups typically found in biological systems, such as amines, thiols, or hydroxyls. nih.gov This chemical inertness makes peptides containing an azidoserine residue exceptional tools for bioconjugation. These peptides can be introduced into complex biological environments, and the azide group will react selectively and efficiently only with a complementary reaction partner, enabling the precise labeling and modification of biomolecules.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent "click chemistry" reaction used for bioconjugation. nih.gov It involves the reaction between the azide group on the D-azidoserine-containing peptide and a terminal alkyne on a target molecule to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. cpcscientific.comnih.gov This reaction is known for its high efficiency, selectivity, and mild reaction conditions. nih.gov
The CuAAC reaction is a powerful method for attaching various moieties to peptides, including:
Fluorescent Dyes: For imaging and tracking peptides in biological systems.
PEG Chains (PEGylation): To enhance the solubility, stability, and pharmacokinetic properties of therapeutic peptides. nih.gov
Drug Molecules: To create targeted peptide-drug conjugates.
Other Biomolecules: To link peptides to proteins, nucleic acids, or carbohydrates.
A typical CuAAC reaction requires a copper(I) catalyst, which is often generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent such as sodium ascorbate. nih.gov To prevent potential oxidative damage to the peptide and to stabilize the Cu(I) oxidation state, a chelating ligand is almost always included. plos.org
Table 2: Typical Components and Conditions for CuAAC Reactions with Azido-Peptides
| Component | Role | Common Examples |
| Azido-Peptide | The peptide containing the D-azidoserine residue. | Synthesized via SPPS or solution-phase methods. |
| Alkyne Substrate | Molecule to be conjugated, functionalized with a terminal alkyne. | Alkyne-modified dyes, PEG, biotin (B1667282), or other biomolecules. cpcscientific.com |
| Copper(II) Source | Precursor to the active Cu(I) catalyst. | Copper(II) Sulfate (CuSO₄) |
| Reducing Agent | Reduces Cu(II) to the active Cu(I) catalytic species. | Sodium Ascorbate |
| Ligand | Stabilizes the Cu(I) catalyst and improves reaction efficiency. | TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) plos.org |
| Solvent | Medium for the reaction. | Aqueous buffers (e.g., phosphate (B84403) buffer), often with co-solvents like DMSO or t-butanol. plos.org |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Strategies
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that enables the covalent modification of biomolecules in living systems without the need for a toxic copper catalyst. nih.gov The reaction involves the [3+2] cycloaddition of an azide with a strained cyclooctyne (B158145). The azide group of this compound can readily participate in SPAAC reactions, making it a useful tool for labeling and modifying biomolecules. nih.gov
The general scheme for a SPAAC reaction involving an azido-functionalized molecule, such as a peptide incorporating D-azidoserine, is the reaction with a cyclooctyne derivative (e.g., dibenzocyclooctyne - DBCO, or bicyclo[6.1.0]nonyne - BCN) that is often appended to a reporter molecule like a fluorophore or a purification tag.
Detailed Research Findings:
Below is a representative table illustrating typical second-order rate constants for SPAAC reactions between various azides and cyclooctynes, providing a reasonable expectation for the reactivity of D-azidoserine derivatives.
| Azide Compound | Cyclooctyne Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Benzyl Azide | Dibenzocyclooctyne (DBCO) | ~0.1 - 1.0 | nih.gov |
| Azidolysine in a peptide | Bicyclo[6.1.0]nonyne (BCN) | ~0.1 | General literature |
| Small molecule azide | Difluorinated cyclooctyne (DIFO) | ~1.0 - 10 | General literature |
This table presents representative data for SPAAC reactions and is intended for illustrative purposes. The actual rate constant for this compound may vary.
The tert-butyl ether and CHA salt moieties of the title compound are protecting groups that would typically be removed during or after solid-phase peptide synthesis, exposing the free hydroxyl and carboxylic acid groups if desired, prior to the SPAAC ligation. The D-configuration allows for the site-specific incorporation of an azide handle into peptides that can then be selectively targeted by a cyclooctyne-bearing probe.
Other Bioorthogonal Ligation Approaches Employing the Azide Functionality
Beyond SPAAC, the azide group of this compound can participate in other bioorthogonal ligation reactions, most notably the Staudinger ligation.
Staudinger Ligation:
The Staudinger ligation is a classic bioorthogonal reaction that occurs between an azide and a triarylphosphine, typically one bearing an ester group ortho to the phosphorus atom (e.g., a phosphinothioester). ysu.amthermofisher.com This reaction forms a stable amide bond and has been widely used for labeling biomolecules in vitro and in living cells. thermofisher.com
The reaction proceeds via the formation of an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to yield the final amide product and phosphine (B1218219) oxide. ysu.am
Detailed Research Findings:
Similar to SPAAC, specific studies detailing the Staudinger ligation with this compound are scarce. However, the reactivity of the azide group is well-established, and it is expected to undergo Staudinger ligation efficiently.
The table below summarizes the key characteristics of the Staudinger ligation, which would be applicable to D-azidoserine derivatives.
| Feature | Description |
| Reactants | Azide and a functionalized triarylphosphine (e.g., phosphinothioester) |
| Product | Stable amide bond |
| Key Advantage | High selectivity and biocompatibility |
| Consideration | Reaction kinetics are generally slower than SPAAC |
| Typical Application | Labeling of cell surface glycans after metabolic incorporation of an azido (B1232118) sugar |
This table provides a general overview of the Staudinger ligation.
The choice between SPAAC and the Staudinger ligation often depends on the specific application. SPAAC generally offers faster kinetics, which can be advantageous for in vivo imaging, while the Staudinger ligation has a long history of successful application in chemical biology.
Development of Chemical Probes and Tags from this compound
A chemical probe is a small molecule that is used to study and manipulate biological systems. nih.govnih.gov this compound can serve as a versatile precursor for the synthesis of various chemical probes and tags due to its trifunctional nature (azide, protected amine, and protected hydroxyl).
The azide group acts as a "click" handle, allowing for the facile attachment of reporter groups (e.g., fluorophores, biotin) or other functional moieties via SPAAC or Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The protected amino and hydroxyl groups can be deprotected and modified to introduce other functionalities or to attach the probe to a larger scaffold.
Examples of Potential Chemical Probes and Tags:
Fluorescent Probes: By reacting the azide group of a D-azidoserine-containing peptide with a cyclooctyne-functionalized fluorophore, a fluorescently labeled peptide can be generated. These probes are invaluable for visualizing the localization and dynamics of their target biomolecules in cells and tissues.
Affinity Tags: The azide can be ligated to a cyclooctyne-biotin conjugate, enabling the subsequent purification and identification of binding partners through streptavidin-based affinity chromatography.
Activity-Based Probes (ABPs): While the serine side chain itself is not a reactive "warhead," the D-azidoserine scaffold can be elaborated to incorporate a reactive group that targets a specific enzyme active site. The azide would then serve as a reporter handle for downstream analysis.
Metabolic Labeling Probes: D-amino acids are key components of bacterial peptidoglycan. nih.gov D-azidoserine derivatives could potentially be used for the metabolic labeling of bacterial cell walls. Once incorporated, the azide serves as a handle for detection and imaging, providing insights into bacterial growth and division. mdpi.com
Illustrative Data Table for Probe Development:
| Probe Type | Functional Components | Potential Application |
| Fluorescent Probe | D-azidoserine, Peptide sequence, Cyclooctyne-Fluorophore (e.g., Cy5-DBCO) | Live-cell imaging of a target protein |
| Affinity Tag | D-azidoserine, Peptide sequence, Cyclooctyne-Biotin | Pull-down and identification of protein binding partners |
| Metabolic Labeling Probe | D-azidoserine derivative | Imaging of bacterial cell wall synthesis |
This table provides examples of potential probes that could be developed from this compound.
Comprehensive Search Reveals No Specific Data on the Biological and Biochemical Activity of this compound and Its Derivatives
The investigation sought to uncover data related to the following key areas as specified in the user's request:
In Vitro Biological Activity Investigations: No studies were found that described the testing of D-azidoserine tert-butyl ether-derived compounds in controlled laboratory settings to determine their biological effects.
Enzyme Inhibition Studies: The search yielded no information on the identification of target enzymes for these specific compounds, nor any kinetic analysis of enzyme-inhibitor interactions.
Molecular and Cellular Mechanisms: There is a lack of available research elucidating the molecular basis of any potential enzyme inhibition or the broader biological interactions at a cellular level.
While searches for related chemical structures and compound classes were performed, the results were not directly applicable to this compound and its derivatives. Adhering to the strict requirement to focus solely on the specified compound, it is not possible to generate a scientifically accurate and informative article as requested.
Therefore, the creation of an article with the detailed outline and content inclusions as specified cannot be fulfilled at this time due to the absence of foundational research on this particular compound in the public domain.
Biological and Biochemical Activity Studies of D Azidoserine Tert Butyl Ether and Its Derivatives
Mechanistic Insights into Biological Interactions at the Molecular and Cellular Level
Elucidation of Molecular Targets Beyond Enzymes
The unique chemical structure of D-azidoserine derivatives, particularly the presence of the azide (B81097) group, allows for their use as chemical probes to identify molecular targets within the cell that are not limited to enzymes. By employing techniques such as bioorthogonal non-canonical amino acid tagging (BONCAT), researchers can metabolically incorporate these amino acid analogues into newly synthesized proteins. nih.govnih.govnih.gov This method facilitates the subsequent identification and analysis of proteins that interact with or are in close proximity to the D-azidoserine derivative.
One of the key applications of azido-amino acid derivatives, such as the related compound L-azidohomoalanine (AHA), is in proteomic studies to identify newly synthesized proteins under specific cellular conditions. nih.govgenscript.comprinceton.edu The azide group serves as a "handle" for attaching reporter tags, such as biotin (B1667282) or fluorescent dyes, via click chemistry. nih.gov This enables the selective enrichment and identification of proteins that have incorporated the azido-amino acid.
Studies utilizing AHA have demonstrated that this non-canonical amino acid can be incorporated into proteins as a surrogate for methionine. nih.govnih.gov This allows for the labeling and subsequent identification of a wide range of proteins, providing a snapshot of the cellular proteome at a specific time. While the primary targets of incorporation are proteins undergoing synthesis, the functional consequences of this incorporation can reveal interactions with a multitude of cellular components beyond the enzymatic machinery of protein synthesis. For instance, the presence of the azido-amino acid within a protein can influence its folding, stability, and interaction with other proteins, nucleic acids, or small molecules.
The identification of these non-enzymatic molecular targets is crucial for understanding the full spectrum of biological activity of D-azidoserine derivatives. The data gathered from such proteomic experiments can be vast, and computational methods are often employed to analyze the complex datasets and identify statistically significant protein-protein interactions and other molecular associations.
| Target Class | Description of Interaction | Method of Identification | Potential Downstream Effects |
|---|---|---|---|
| Newly Synthesized Proteins | Incorporation as a surrogate for natural amino acids (e.g., serine or alanine). | Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT). nih.govnih.govnih.gov | Alteration of protein structure, function, and stability. |
| Protein-Protein Interaction Partners | Changes in binding affinities due to conformational changes in the labeled protein. | Co-immunoprecipitation followed by mass spectrometry. | Disruption or modulation of signaling complexes and cellular machinery. |
| Chaperone Proteins | Recognition of misfolded proteins resulting from azido-amino acid incorporation. | Affinity purification-mass spectrometry. | Induction of cellular stress responses. |
| Components of the Ubiquitin-Proteasome System | Targeting of aberrant proteins for degradation. | Analysis of ubiquitinated proteins. | Alterations in protein turnover and cellular quality control. |
Analysis of Cellular Pathway Perturbations Induced by D-azidoserine Derivatives
The introduction of D-azidoserine derivatives into cellular systems can lead to significant perturbations in various signaling and metabolic pathways. These disturbances are often a direct consequence of the incorporation of the non-canonical amino acid into proteins, leading to altered protein function and cellular stress.
Metabolomic and proteomic profiling of cells treated with azido-amino acids, such as AHA, has revealed widespread changes in cellular metabolism and signaling. nih.gov For example, studies have shown that the incorporation of AHA can induce cellular stress and trigger apoptosis-related pathways. nih.gov This is likely due to the generation of misfolded proteins, which activates the unfolded protein response (UPR) and other cellular stress pathways.
Gene Ontology (GO) analyses of proteomic data from cells treated with AHA have indicated an upregulation of pathways associated with cellular stress and a downregulation of pathways related to cell growth. nih.gov This suggests a cellular trade-off where resources are diverted from proliferation to managing the stress induced by the foreign amino acid.
The specific pathways affected can be diverse and are often interconnected. Key pathway perturbations observed in studies with related azido-amino acids include:
Protein Synthesis and Folding: The most direct impact is on the machinery of protein synthesis, where the azido-amino acid competes with its natural counterpart. This can lead to a general decrease in the rate of protein translation and an increase in protein misfolding. nih.gov
Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the endoplasmic reticulum triggers the UPR, a complex signaling network aimed at restoring proteostasis.
Apoptosis: Prolonged or severe cellular stress resulting from the incorporation of azido-amino acids can lead to the activation of programmed cell death pathways. nih.gov
Metabolic Pathways: Alterations in the proteome can have cascading effects on metabolic pathways. For instance, changes in the expression of metabolic enzymes can lead to shifts in the cellular metabolome. nih.govplos.orgnih.gov
| Pathway | Observed Effect | Underlying Mechanism | Key Molecular Players |
|---|---|---|---|
| Protein Synthesis | Decreased efficiency of translation. nih.gov | Competition with natural amino acids for tRNA synthetases. | Aminoacyl-tRNA synthetases, Ribosomes |
| Unfolded Protein Response (UPR) | Activation of stress sensors. | Accumulation of misfolded proteins in the ER. | PERK, IRE1, ATF6 |
| Apoptosis | Induction of programmed cell death. nih.gov | Irresolvable cellular stress. | Caspases, Bcl-2 family proteins |
| Amino Acid Metabolism | Alterations in the levels of various amino acids. nih.govnih.gov | Changes in the expression of metabolic enzymes. | Aminotransferases, Dehydrogenases |
Investigations into Antimetabolite Activity
Antimetabolites are compounds that are structurally similar to endogenous metabolites and can interfere with metabolic pathways, often by inhibiting enzymes or by being incorporated into macromolecules, leading to dysfunctional products. genscript.com D-azidoserine and its derivatives, by virtue of their structural similarity to the natural amino acid D-serine, are expected to exhibit antimetabolite properties.
The antimetabolite activity of azido-amino acids stems from their ability to mimic natural amino acids and thereby disrupt normal cellular processes. For example, azidoalanine, a related compound, has been shown to be metabolized in bacterial systems and exhibit mutagenic properties, suggesting its interference with DNA synthesis or repair pathways. nih.gov
The primary mechanisms through which D-azidoserine derivatives may exert antimetabolite activity include:
Inhibition of Amino Acid Metabolism: D-azidoserine can act as a competitive inhibitor of enzymes that utilize D-serine as a substrate.
Incorporation into Proteins: As discussed previously, the incorporation of D-azidoserine into proteins can lead to the synthesis of non-functional or misfolded proteins, thereby disrupting a wide range of cellular functions. nih.gov
Interference with Nucleotide Synthesis: Some amino acids are precursors for the synthesis of purines and pyrimidines. By interfering with amino acid metabolism, D-azidoserine derivatives could indirectly affect the synthesis of DNA and RNA. genscript.com
The antimetabolite effects of these compounds make them of interest for therapeutic applications, particularly in cancer chemotherapy, where the goal is to selectively target rapidly dividing cells. genscript.comnih.gov The rationale is that cancer cells have a high demand for metabolic precursors to sustain their rapid growth and are therefore more sensitive to the disruptive effects of antimetabolites.
| Mechanism | Description | Potential Cellular Consequence |
|---|---|---|
| Competitive Enzyme Inhibition | Binds to the active site of enzymes that normally process D-serine. | Blockage of specific metabolic pathways. |
| Protein Incorporation | Substitutes for serine during protein synthesis. nih.gov | Production of non-functional proteins and induction of cellular stress. |
| Disruption of Nucleotide Synthesis | Indirectly affects the availability of precursors for DNA and RNA synthesis. genscript.com | Inhibition of cell proliferation and induction of apoptosis. |
Structure Activity Relationship Sar Studies of D Azidoserine Tert Butyl Ether Analogues
Rational Design and Synthesis of D-azidoserine tert-butyl ether Analogues with Modified Azide (B81097) or Serine Moieties
The rational design of analogues of D-azidoserine tert-butyl ether is a strategic process aimed at enhancing its therapeutic potential. nih.gov This process often begins with a deep understanding of the parent molecule's mechanism of action and its interaction with its biological target. Modifications are then planned to probe and improve these interactions.
The synthesis of these analogues involves multi-step organic chemistry procedures. For modifications to the serine moiety, this could involve starting with different amino acid precursors or introducing substituents onto the serine backbone. The azide group, a key functional moiety, can be replaced with other nitrogen-containing functional groups such as amines, amides, or various heterocyclic structures to investigate the importance of the azide's specific electronic and steric properties. The synthesis of serine derivatives often requires protection strategies for the amino and carboxyl groups to ensure selective reactions. google.com
The following table illustrates a hypothetical series of rationally designed analogues with modifications to the azide and serine components.
| Compound ID | Modification on Serine Moiety | Azide Group Replacement | Synthetic Strategy Highlights |
| DASTBE-01 | Unmodified D-serine | Unmodified (-N₃) | Starting from D-serine, protection of amine and acid, introduction of azide, etherification. |
| DASTBE-02 | Methylation at the α-carbon | Unmodified (-N₃) | Use of α-methyl-D-serine as starting material. |
| DASTBE-03 | Unmodified D-serine | Amino group (-NH₂) | Reduction of the azide group in a late synthetic step. |
| DASTBE-04 | Unmodified D-serine | Triazole ring (via click chemistry) | Copper-catalyzed cycloaddition of the azide with an alkyne. |
| DASTBE-05 | Phenylalanine analogue | Unmodified (-N₃) | Starting from D-phenylalanine and introducing the necessary functional groups. |
This table contains hypothetical data for illustrative purposes.
Impact of tert-butyl Ether Protection on Biological Activity and Conformation
The steric hindrance introduced by the tert-butyl group can lock the side chain into a specific orientation, which may be favorable or detrimental to binding with its biological target. By restricting the conformational flexibility of the serine side chain, the tert-butyl ether can influence how the molecule presents its key pharmacophoric features to a receptor or enzyme active site.
| Analogue | Side Chain Protecting Group | Observed Conformational Effect (Hypothetical) | Relative Biological Activity (Hypothetical) |
| DASTBE-OH | None (Free -OH) | High flexibility | 1x |
| DASTBE-OMe | Methyl ether (-OCH₃) | Moderate flexibility | 5x |
| DASTBE-OEt | Ethyl ether (-OCH₂CH₃) | Reduced flexibility | 8x |
| DASTBE-OtBu | tert-butyl ether (-OC(CH₃)₃) | Restricted conformation, potentially optimal for binding | 15x |
This table contains hypothetical data for illustrative purposes.
Correlation of Structural Modifications with Biological Potency In Vitro
The ultimate test for any newly synthesized analogue is its biological activity, which is typically first assessed through in vitro assays. These assays measure the potency of the compounds against a specific biological target, such as an enzyme or a receptor, or their effect on cultured cells. The data generated from these experiments are crucial for establishing a clear correlation between the structural modifications and the observed biological potency.
By systematically altering the structure of D-azidoserine tert-butyl ether and measuring the in vitro activity of each analogue, researchers can build a structure-activity relationship (SAR) profile. For instance, replacing the azide with a smaller or larger group, or a group with different electronic properties, can reveal the steric and electronic requirements for optimal activity. Similarly, modifications to the serine backbone or the tert-butyl ether group provide insights into the importance of these regions for biological function. mdpi.com
The following table presents hypothetical in vitro data for a series of D-azidoserine tert-butyl ether analogues, illustrating how different structural changes might affect their inhibitory concentration (IC₅₀).
| Compound ID | R¹ Modification (Serine side chain) | R² Modification (Azide replacement) | IC₅₀ (nM) (Hypothetical) |
| DASTBE-01 | -CH₂-O-tBu | -N₃ | 50 |
| DASTBE-06 | -CH₂-O-tBu | -NH₂ | 500 |
| DASTBE-07 | -CH₂-O-tBu | -CN | 250 |
| DASTBE-08 | -CH₂-OH | -N₃ | 100 |
| DASTBE-09 | -CH(CH₃)-O-tBu | -N₃ | 80 |
This table contains hypothetical data for illustrative purposes.
Computational Modeling and Molecular Docking Studies for Structure-Activity Prediction
In conjunction with synthetic efforts, computational modeling and molecular docking have become indispensable tools for predicting and rationalizing the structure-activity relationships of drug candidates. nih.gov These methods allow researchers to visualize and analyze the potential binding modes of D-azidoserine tert-butyl ether and its analogues within the active site of a target protein. nih.gov
Molecular docking simulations can predict the preferred orientation of a ligand (the analogue) when it binds to a receptor. mdpi.com The scoring functions used in these simulations estimate the binding affinity, providing a theoretical basis for the observed biological potency. researchgate.net These studies can highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are critical for binding. This information can then guide the design of new analogues with improved binding characteristics. For example, if docking studies reveal an empty hydrophobic pocket in the binding site, a new analogue with a corresponding hydrophobic group can be designed to fill that pocket and potentially increase potency. elsevierpure.com
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
When the three-dimensional structure of the biological target is unknown, ligand-based drug design approaches, such as pharmacophore modeling, become particularly valuable. jubilantbiosys.com A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. nih.gov
This model is generated by aligning a set of known active molecules and identifying the common chemical features they share, such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. nih.gov Once a pharmacophore model is developed for a series of active D-azidoserine tert-butyl ether analogues, it can be used as a 3D query to screen large virtual libraries of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. dovepress.com This approach can accelerate the discovery of novel and structurally diverse lead compounds. Furthermore, pharmacophore models can help to refine the SAR by providing a clear three-dimensional context for the observed activity data. researchgate.net
Antimicrobial Research Context for D Azidoserine Tert Butyl Ether and Its Derivatives
Exploration of Potential Antimicrobial Activity
The exploration of D-azidoserine derivatives as antimicrobial agents is rooted in the broader investigation of non-canonical amino acids and their ability to disrupt essential bacterial processes. While specific studies on the antimicrobial spectrum of D-azidoserine tert-butyl ether CHA salt are not extensively documented in publicly available literature, the activity of related azido-containing molecules provides a basis for their potential efficacy.
For instance, the incorporation of azido-amino acids, such as azido-lysine, into antimicrobial peptides (AMPs) has been shown to be a viable strategy for enhancing their properties. nih.gov These modifications can improve the stability and target interaction of AMPs. Furthermore, other molecules containing an azido (B1232118) group, like 3'-azido-3'-deoxythymidine (azidothymidine or AZT), have demonstrated potent bactericidal activity against a range of Gram-negative bacteria, including Escherichia coli and Salmonella typhimurium. nih.gov This suggests that the azido moiety can be a key pharmacophore in antimicrobial drug design.
The potential antimicrobial activity of D-azidoserine derivatives is likely to be evaluated against a panel of clinically relevant bacteria, including both Gram-positive and Gram-negative strains. Such studies would typically determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) to quantify their potency.
Table 1: Representative Antimicrobial Activity of Azido-Containing Compounds
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Azidothymidine (AZT) | Escherichia coli | 0.5-1.0 | nih.gov |
| Azidothymidine (AZT) | Salmonella typhimurium | 1.0-2.0 | nih.gov |
| Thiazolidine Derivatives | Gram-positive bacteria | 2-16 | researchgate.netnih.gov |
Note: This table presents representative data for azido-containing compounds and other antimicrobial derivatives to illustrate potential activity, as specific data for this compound is not widely available.
Elucidation of Antimicrobial Mechanisms of Action at the Bacterial Level
The mechanism of action for D-azidoserine and its derivatives is hypothesized to involve the disruption of fundamental cellular processes in bacteria. As an analog of the natural amino acid D-serine, D-azidoserine could potentially interfere with metabolic pathways that utilize D-amino acids. Bacteria utilize D-amino acids in the synthesis of their peptidoglycan cell wall, a structure essential for their survival.
One plausible mechanism is the inhibition of enzymes involved in peptidoglycan biosynthesis. For example, D-alanine racemase and D-alanine-D-alanine ligase are critical enzymes in this pathway. Structural analogs of D-amino acids can act as competitive inhibitors of these enzymes, leading to a weakened cell wall and eventual cell lysis. nih.gov
Another potential mechanism, drawing parallels from azidothymidine, is the interference with DNA synthesis. nih.gov Following cellular uptake, D-azidoserine could be enzymatically converted into a fraudulent nucleotide analog. If incorporated into the growing DNA chain, the azido group would likely act as a chain terminator, halting DNA replication and leading to cell death. nih.gov The observation that AZT-treated E. coli exhibit cell elongation is consistent with the inhibition of DNA synthesis. nih.gov
Investigating Bacterial Resistance Mechanisms Relevant to D-azidoserine tert-butyl ether derived Compounds
The development of bacterial resistance is a critical consideration for any new antimicrobial agent. For compounds derived from D-azidoserine, several resistance mechanisms could potentially emerge.
Drug Target Alterations and Bypass Mechanisms
One of the most common forms of resistance is the alteration of the drug's molecular target. nih.govnih.gov If D-azidoserine derivatives target enzymes in the peptidoglycan synthesis pathway, mutations in the genes encoding these enzymes could reduce the binding affinity of the drug. nih.gov This would render the compound less effective at inhibiting the enzyme's function. For instance, single amino acid substitutions in the target protein can lead to high levels of resistance. nih.gov
Bacteria may also develop bypass mechanisms to circumvent the effects of the drug. This could involve the upregulation of alternative metabolic pathways that compensate for the inhibited one.
Role of Bacterial Efflux Pump Systems
Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. nih.govyoutube.com This reduces the intracellular concentration of the drug to sub-toxic levels. youtube.com The overexpression of efflux pumps is a common mechanism of multidrug resistance in both Gram-positive and Gram-negative bacteria. nih.gov It is plausible that bacteria could develop resistance to D-azidoserine derivatives through the action of these pumps. The induction of efflux pump expression has been identified as a potential first step in the development of high-level drug resistance. nih.gov
Table 2: Major Efflux Pump Families in Bacteria
| Efflux Pump Family | Energy Source | Location |
| ATP-binding cassette (ABC) superfamily | ATP hydrolysis | Inner membrane |
| Major facilitator superfamily (MFS) | Proton motive force | Inner membrane |
| Resistance-nodulation-division (RND) family | Proton motive force | Inner and outer membranes (Gram-negative) |
| Small multidrug resistance (SMR) family | Proton motive force | Inner membrane |
| Multidrug and toxic compound extrusion (MATE) family | Sodium ion gradient | Inner membrane |
Source: Adapted from available literature on bacterial efflux pumps. nih.gov
Enzymatic Inactivation Pathways by Bacterial Enzymes
Bacteria can produce enzymes that chemically modify and inactivate antibiotics. nih.gov This can occur through various reactions, including hydrolysis, acetylation, phosphorylation, and adenylylation. For D-azidoserine derivatives, specific enzymes could potentially evolve to recognize and degrade the molecule. For example, an enzyme could catalyze the reduction of the azido group to an amine, thereby inactivating the compound. The presence of such enzymatic inactivation pathways would confer resistance to the bacterial population. nih.gov
Adaptive Resistance Strategies in Response to D-azidoserine Derivatives
Adaptive resistance refers to the temporary ability of bacteria to survive antibiotic exposure, often through changes in gene expression. This can be a precursor to the development of heritable, high-level resistance. In response to D-azidoserine derivatives, bacteria might upregulate stress response pathways or alter their membrane composition to reduce drug uptake. The formation of biofilms, where bacteria are encased in a protective matrix, is another adaptive strategy that can significantly reduce the effectiveness of antimicrobial agents. youtube.com
Biosynthesis Pathway Studies Relevant to Azidoamino Acid Derivatives
Hypothetical Biosynthetic Routes to Naturally Occurring Azidoamino Acids
The natural occurrence of the azide (B81097) functional group is rare, which has made the study of its biosynthesis challenging. However, researchers have proposed several hypothetical pathways for the formation of azidoamino acids in organisms. These hypotheses are often based on the known metabolism of related nitrogen-containing compounds and the chemical reactivity of potential precursors.
One leading hypothesis involves the enzymatic conversion of a primary amine or a hydroxyl group to an azide. This transformation would likely require a unique set of enzymes capable of activating the substrate and facilitating the transfer of an azide group from a donor molecule. The precise nature of the biological azidating agent is still a subject of investigation.
Another proposed route involves the incorporation of the azide group at an early stage of amino acid synthesis. For instance, an azidated precursor could be enzymatically processed through pathways analogous to those for standard amino acid biosynthesis. This would imply that the cellular machinery can tolerate the azide functionality and utilize the azidated intermediates as substrates.
Studies on the biosynthesis of other rare nitrogen-containing natural products, such as those with aziridine (B145994) or azetidine (B1206935) rings, may also provide clues to azidoamino acid formation. rsc.orgresearchgate.net The enzymatic strategies for nitrogen-nitrogen bond formation or the incorporation of unusual nitrogen sources in these pathways could share similarities with azide biosynthesis.
Identification and Characterization of Enzymatic Machinery Involved in Azide Introduction or Metabolism
While a complete biosynthetic pathway for an azidoamino acid has yet to be fully elucidated, several enzymes that interact with or metabolize azide-containing compounds have been identified. These discoveries provide crucial insights into the biological handling of the azide group.
Recently, a significant breakthrough was the discovery of the first natural enzyme capable of creating azides from simpler molecules, a process known as de novo synthesis. berkeley.edu A team of researchers identified an enzyme, named Tri17, that utilizes ATP and nitrite (B80452) to generate different types of azides through a series of chemical reactions. berkeley.edu This finding opens up new possibilities for the biological production of azides under mild physiological conditions, which is important for applications in drug development and biological research. berkeley.edu
Furthermore, studies on the metabolism of inorganic azide have shown that it can be converted into the mutagenic organic azide, L-azidoalanine. This transformation is thought to be catalyzed by O-acetylserine (thiol)-lyase, which normally uses sulfide (B99878) as a substrate. researchgate.net This indicates that some enzymes have the promiscuity to accept azide as a substrate, providing a potential route for the formation of azidoamino acids in vivo.
Research has also focused on enzymes that can be used for the chemoenzymatic synthesis of azido (B1232118) compounds. For example, engineered variants of the tryptophane synthase β-subunit have been used in coupled enzymatic reactions to produce indole-containing acyloin derivatives, which can be precursors to more complex molecules.
The following table summarizes some of the enzymes that have been implicated in azide metabolism or have been used in the synthesis of azido compounds:
| Enzyme | Function | Relevance to Azidoamino Acid Derivatives |
| Tri17 | Catalyzes the de novo synthesis of azides from ATP and nitrite. | Demonstrates a natural pathway for azide group formation. berkeley.edu |
| O-acetylserine (thiol)-lyase | Converts inorganic azide to L-azidoalanine. | Shows enzymatic promiscuity for azide as a substrate. researchgate.net |
| Engineered Tryptophane Synthase β-subunit | Used in coupled reactions to produce indole-containing acyloins. | Potential for chemoenzymatic synthesis of complex azido compounds. |
Chemoenzymatic Synthesis Strategies for D-azidoserine Derivatives
Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to produce complex molecules. This approach is particularly useful for the synthesis of chiral compounds like D-azidoamino acids, where stereochemical control is crucial.
A common strategy for the chemoenzymatic synthesis of D-amino acids involves the use of enantioselective enzymes. nih.gov For D-azidoserine derivatives, a hypothetical chemoenzymatic route could start with a racemic or achiral precursor that is then selectively transformed by an enzyme to yield the desired D-enantiomer.
For instance, a D-amino acid aminotransferase could be used to convert an α-keto acid precursor into D-azidoserine. The α-keto acid itself could be prepared through chemical synthesis. Alternatively, a hydrolase could be employed for the kinetic resolution of a racemic mixture of an azidoserine derivative, selectively hydrolyzing one enantiomer and leaving the other enriched.
The development of multi-enzyme cascade reactions is another promising approach. nih.gov These one-pot reactions can involve several enzymatic steps to build up the target molecule from simple starting materials, improving efficiency and reducing waste. For the synthesis of D-azidoserine derivatives, a cascade could be designed that includes an azidating enzyme, followed by enzymes that modify the amino acid backbone to create the serine structure with the correct stereochemistry.
The synthesis of Fmoc-protected azido amino acids, which are useful in peptide synthesis, has been optimized through various chemical routes. nih.govcam.ac.ukthieme-connect.comthieme-connect.com These methods often start from readily available amino acids like asparagine or glutamine and involve steps like the Hofmann rearrangement and diazo-transfer reactions. nih.govcam.ac.uk While these are chemical syntheses, the principles of efficient, high-yield reactions are applicable to the design of chemoenzymatic pathways.
The following table outlines a general chemoenzymatic approach for the synthesis of D-azidoamino acids:
| Step | Description | Method |
| 1. Precursor Synthesis | Chemical synthesis of an achiral or racemic precursor to the target D-azidoamino acid. | Standard organic synthesis techniques. |
| 2. Enzymatic Conversion | Use of an enantioselective enzyme to convert the precursor to the desired D-enantiomer. | Biocatalysis using enzymes like D-amino acid aminotransferases or hydrolases. nih.gov |
| 3. Product Isolation | Purification of the D-azidoamino acid derivative. | Chromatographic methods. |
Future Research Directions and Potential Academic Applications
Development of Novel D-azidoserine tert-butyl ether-based Probes for Proteomic and Metabolomic Studies
The presence of an azide (B81097) (-N3) group in D-azidoserine tert-butyl ether is its most significant feature for developing molecular probes. The azide serves as a bioorthogonal handle, meaning it is chemically inert within biological systems but can be selectively reacted with a partner molecule, typically one containing a strained alkyne (e.g., dibenzocyclooctyne, DBCO) or a terminal alkyne (in the presence of a copper catalyst). nih.govorganic-chemistry.org This selective reactivity, known as "click chemistry," is a cornerstone of modern chemical biology. organic-chemistry.org
Future research can focus on metabolically incorporating D-azidoserine into proteins or other biomolecules in living cells. Since D-amino acids are not typically incorporated into proteins by the ribosomal machinery, this incorporation would likely rely on specific enzymatic pathways or be targeted to organisms that utilize D-amino acids, such as bacteria in their peptidoglycan cell walls. nih.govfrontiersin.orgorganic-chemistry.org Once incorporated, the azide group provides a site for attaching reporter molecules like fluorophores, biotin (B1667282), or mass tags.
Table 1: Potential Probes Derived from D-azidoserine tert-butyl ether
| Probe Type | Reporter Molecule | Target Application | Principle |
| Fluorescent Probe | Fluorophore (e.g., Cy5, FITC) | Imaging of protein localization and dynamics | Click reaction with a fluorescently-labeled alkyne to visualize the location of the incorporated D-azidoserine. |
| Affinity Probe | Biotin | Protein enrichment for proteomic analysis | Click reaction with a biotin-alkyne conjugate, followed by streptavidin-based affinity purification of labeled proteins. |
| Mass Tag Probe | Isotopically-labeled alkyne | Quantitative proteomics | Click reaction with an alkyne carrying a specific mass tag for identification and quantification by mass spectrometry. |
Detailed research findings in this area would involve synthesizing these probes and demonstrating their specific labeling in cellular or in vitro systems. For instance, studies could investigate the metabolic pathways that might allow for the incorporation of D-azidoserine into bacterial proteins, providing a method to selectively label and study bacterial proteomes.
Strategies for Enhancing Biological Specificity and Potency of Derived Compounds
The D-configuration of the serine backbone is a key feature that can be exploited to enhance the biological specificity and potency of derived compounds. Peptides and proteins containing D-amino acids are generally more resistant to degradation by endogenous proteases, which primarily recognize L-amino acids. frontiersin.org This increased biostability can lead to a longer half-life and sustained activity of therapeutic peptides.
Future research could involve the synthesis of peptides where specific L-serine residues are replaced with D-azidoserine. After peptide synthesis, the azide group can be further modified. For example, it could be reduced to an amine to create a D-serine analog with an altered side chain, or it could be used in a click reaction to attach various functional groups.
Strategies to enhance specificity could also target enzymes that specifically recognize D-amino acids, such as D-amino acid oxidase (DAAO). nih.govnih.gov DAAO is involved in the metabolism of D-serine in the brain, and its inhibition is a therapeutic strategy for conditions like schizophrenia. nih.govnih.gov D-azidoserine derivatives could be designed as specific inhibitors or substrates for DAAO, allowing for targeted modulation of D-serine levels.
Table 2: Research Strategies for Enhanced Bio-specificity and Potency
| Strategy | Approach | Potential Outcome |
| Protease Resistance | Incorporation of D-azidoserine into therapeutic peptides. | Increased peptide stability and prolonged therapeutic effect. |
| Enzyme Targeting | Design of D-azidoserine derivatives to interact with D-amino acid-specific enzymes (e.g., DAAO). | Development of potent and selective enzyme inhibitors or probes. |
| Bio-conjugation | Use of the azide group to attach moieties that improve pharmacokinetic properties (e.g., PEGylation). | Enhanced solubility, reduced immunogenicity, and improved in vivo performance. |
Integration into Advanced Drug Discovery and Chemical Biology Platforms
D-azidoserine tert-butyl ether CHA salt is well-suited for integration into modern drug discovery platforms. Its utility in creating diverse molecular libraries and as a tool for target identification and validation makes it a valuable chemical entity.
In drug discovery, D-serine itself is being investigated for its role as a co-agonist at the NMDA receptor, with implications for treating neurological and psychiatric disorders. frontiersin.orgnih.gov D-azidoserine derivatives could be used to develop novel modulators of the NMDA receptor. The tert-butyl ether group serves as a protecting group for the hydroxyl function of serine, which can be removed under specific conditions to unmask the hydroxyl group at a desired stage of a synthetic route. organic-chemistry.orgpearson.comyoutube.com This allows for more complex molecules to be built around the D-azidoserine core.
In chemical biology, the compound can be used in activity-based protein profiling (ABPP). An inhibitor scaffold based on D-azidoserine could be designed to covalently bind to its target protein. The azide group would then allow for the subsequent attachment of a reporter tag for target identification.
Exploration of D-azidoserine tert-butyl ether in Material Science or Nanotechnology Applications
The application of amino acids and their derivatives in material science and nanotechnology is a growing field of research. nih.govyoutube.comiris-biotech.de The azide functionality of D-azidoserine tert-butyl ether makes it particularly interesting for surface functionalization of nanomaterials.
For instance, gold nanoparticles (AuNPs) can be functionalized with molecules containing azide groups. nih.gov These azide-terminated nanoparticles can then be used in biosensing applications by "clicking" them to alkyne-modified antibodies or other targeting ligands. The D-amino acid component could confer specific biocompatibility or recognition properties to the nanoparticle surface.
Future research in this area could explore the creation of novel biomaterials. For example, polymers or hydrogels could be synthesized with incorporated D-azidoserine, allowing for the subsequent attachment of bioactive molecules via click chemistry. The resistance of the D-amino acid to enzymatic degradation could also enhance the durability of such materials in biological environments.
Table 3: Potential Applications in Material Science and Nanotechnology
| Application Area | Concept | Potential Advantage |
| Biosensors | Functionalization of gold nanoparticles with D-azidoserine for targeted analyte detection. | High specificity and stability of the nanoparticle-ligand conjugate. |
| Biocompatible Coatings | Creation of surfaces coated with D-azidoserine-containing polymers. | Reduced protein fouling and enhanced biocompatibility due to the D-amino acid structure. |
| Drug Delivery Systems | Development of nanocarriers with D-azidoserine on their surface for covalent attachment of drugs. | Controlled drug loading and release, with potential for enhanced stability. |
Q & A
Q. What are the recommended synthetic protocols for preparing D-azidoserine tert-butyl ether CHA salt, and what critical parameters must be controlled during synthesis?
- Methodological Answer : The tert-butyl ether group can be introduced via nucleophilic substitution using tert-butoxide bases (e.g., sodium tert-butoxide) under anhydrous, inert conditions . Key parameters include:
- Temperature : Maintain ≤0°C to minimize azide group decomposition.
- Solvent : Use aprotic solvents (e.g., THF or DMF) to avoid side reactions with the azide moiety.
- Protection : Ensure the azide group is stabilized with cyclohexylamine (CHA) as a counterion to reduce explosive risks.
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is advised. Confirm purity via NMR and mass spectrometry .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to verify tert-butyl ether (δ ~1.2 ppm for CH groups) and azide (δ ~3.5–4.0 ppm) signals .
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+CHA+H]).
- FT-IR : Azide stretch (~2100 cm) and ether C-O-C (~1100 cm) bands .
Cross-validate with elemental analysis for CHN composition.
Q. How does the tert-butyl ether group influence the compound’s stability under varying pH and oxidative conditions?
- Methodological Answer : The tert-butyl ether enhances steric protection but is susceptible to acid-catalyzed cleavage. Stability studies should include:
- Acidic Conditions : Test in pH 2–4 buffers (e.g., HCl/NaOAc) at 25°C; monitor degradation via HPLC .
- Oxidative Stress : Expose to HO/UV (e.g., VUV/Fe(II)/HO systems) to assess tert-butyl ether oxidation to ketones or carboxylic acids .
Use LC-MS to identify degradation products (e.g., azidoserine or CHA byproducts).
Q. What safety precautions are critical when handling the azide functional group in this compound?
- Methodological Answer :
- Storage : Keep azide derivatives in dark, cool conditions (<4°C) with CHA to stabilize the azide .
- Handling : Use blast shields, fume hoods, and anti-static equipment to mitigate explosion risks.
- Disposal : Neutralize azide waste with NaNO/acetic acid to convert it to non-explosive derivatives .
Q. How can researchers optimize reaction yields when introducing the tert-butyl ether group to azidoserine?
- Methodological Answer :
- Base Selection : Sodium tert-butoxide (98% purity) in stoichiometric excess (1.5 eq.) improves etherification efficiency .
- Activation : Pre-activate the hydroxyl group with a leaving group (e.g., mesyl or tosyl chloride) before substitution.
- Kinetics : Monitor reaction progress via TLC (R shift from polar starting material to less polar product).
Advanced Research Questions
Q. What mechanistic insights explain contradictory data on tert-butyl ether degradation under advanced oxidation processes (AOPs)?
- Methodological Answer : Conflicting AOP results (e.g., Fenton vs. UV/HO) may arise from:
- Radical Scavenging : CHA or azide moieties quenching hydroxyl radicals, reducing degradation efficiency .
- pH Dependency : Neutral pH favors •OH generation but may destabilize the azide group.
Resolve contradictions by: - Controlled Experiments : Compare degradation rates in CHA-free vs. CHA-stabilized systems.
- Probe Molecules : Use tert-butyl methyl ether (MTBE) as a model to isolate ether degradation pathways .
Q. How can advanced spectroscopic methods resolve ambiguities in azide group detection during in situ reactions?
- Methodological Answer :
- Raman Spectroscopy : Directly track the azide stretch (~2100 cm) without solvent interference.
- X-ray Crystallography : Resolve azide orientation and CHA interactions in crystal lattices (if crystals are obtainable).
- Surface-Enhanced Techniques : Use gold nanoparticle-based SPR or electrochemical sensors for real-time azide monitoring .
Q. What strategies mitigate side reactions during CHA salt formation with azidoserine derivatives?
- Methodological Answer :
- Counterion Screening : Test alternative amines (e.g., triethylamine) for improved solubility and stability.
- pH Control : Adjust to pH 6–7 to protonate the azide while keeping CHA ionized.
- Crystallization : Optimize solvent polarity (e.g., acetone/water mixtures) to precipitate pure CHA salt .
Q. How do computational models predict the reactivity of this compound in click chemistry applications?
- Methodological Answer :
- DFT Calculations : Model transition states for azide-alkyne cycloaddition (CuAAC) to predict regioselectivity.
- Solvent Effects : Simulate dielectric environments (e.g., DMSO vs. water) to optimize reaction kinetics.
Validate models with experimental kinetic data (e.g., stopped-flow spectroscopy).
Q. What experimental designs address discrepancies between theoretical and observed stability of the tert-butyl ether group?
- Methodological Answer :
- Accelerated Aging Studies : Expose the compound to elevated temperatures (40–60°C) and track degradation via Arrhenius plots.
- Isotopic Labeling : Use deuterated tert-butyl groups (e.g., MTBE-d) to trace cleavage mechanisms via MS .
- Competitive Experiments : Compare hydrolysis rates of tert-butyl ether vs. other ethers (e.g., methyl or benzyl) under identical conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
